D-[UL-13C6]glucose
Overview
Description
D-[UL-13C6]glucose is a stable isotope-labeled form of glucose where all six carbon atoms are replaced with the carbon-13 isotope. This compound is widely used in various scientific research applications due to its unique properties, which allow for precise tracking and analysis in metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-[UL-13C6]glucose typically involves the incorporation of carbon-13 into the glucose molecule through biosynthetic or chemical methods. One common approach is to grow plants or microorganisms in a medium enriched with carbon-13 labeled carbon dioxide, which is then assimilated into glucose through natural metabolic processes .
Industrial Production Methods: Industrial production of this compound often involves large-scale fermentation processes using carbon-13 enriched substrates. The glucose produced is then purified and isolated to achieve high isotopic purity and chemical purity .
Chemical Reactions Analysis
Types of Reactions: D-[UL-13C6]glucose undergoes various chemical reactions similar to those of natural glucose. These include:
Oxidation: Conversion to gluconic acid or glucuronic acid.
Reduction: Formation of sorbitol.
Substitution: Formation of glucose derivatives through reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like bromine water or nitric acid.
Reduction: Often uses sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Various reagents depending on the desired derivative, such as acetic anhydride for acetylation.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Acetylated glucose derivatives.
Scientific Research Applications
D-[UL-13C6]glucose is extensively used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track glucose utilization and pathways.
Biology: Helps in studying cellular metabolism and glucose transport mechanisms.
Medicine: Utilized in clinical studies to understand glucose metabolism in various diseases, including diabetes and cancer.
Industry: Applied in the production of labeled biomolecules for research and diagnostic purposes
Mechanism of Action
D-[UL-13C6]glucose functions by integrating into the natural glucose metabolic pathways. It is phosphorylated by hexokinase to form glucose-6-phosphate, which then enters glycolysis or the pentose phosphate pathway. The carbon-13 labeling allows for precise tracking of glucose metabolism and the identification of metabolic fluxes .
Comparison with Similar Compounds
D-Glucose-1-13C: Labeled at the first carbon position.
D-Glucose-6-13C: Labeled at the sixth carbon position.
D-Glucose-1,2,3,4,5,6,6-d7: Deuterium-labeled glucose.
Uniqueness: D-[UL-13C6]glucose is unique because it is uniformly labeled with carbon-13 at all six carbon positions, providing comprehensive data on glucose metabolism. This uniform labeling makes it more versatile and informative compared to compounds labeled at specific positions .
Properties
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-NYKRWLDMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13CH](O1)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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